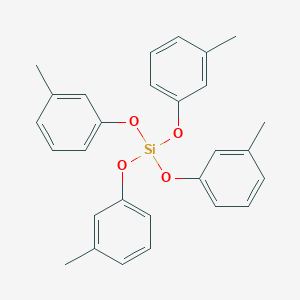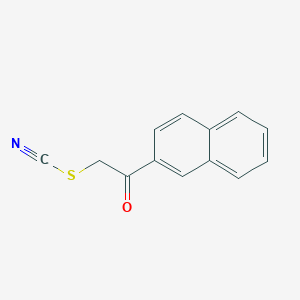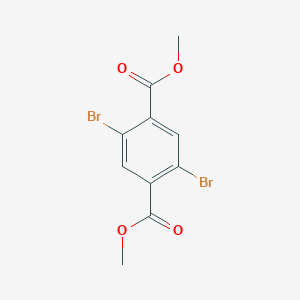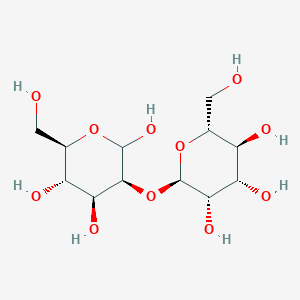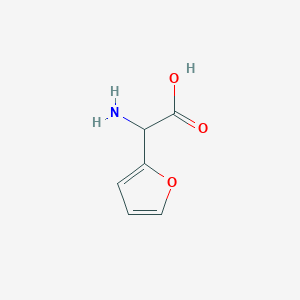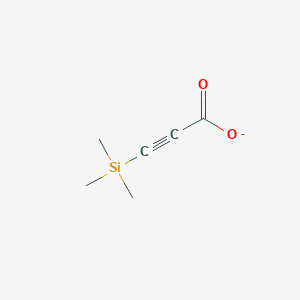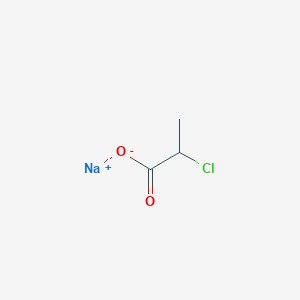
Sodium 2-chloropropionate
Übersicht
Beschreibung
Sodium 2-chloropropionate is a chemical compound with the molecular formula C3H4ClNaO2 . It is a white powder and is the sodium salt of 2-chloropropionic acid . It is used as a raw material for the production of pesticides, dyestuffs, and agro- and forest chemicals .
Synthesis Analysis
Racemic 2-chloropropionic acid, from which Sodium 2-chloropropionate is derived, is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid .Molecular Structure Analysis
The molecular weight of Sodium 2-chloropropionate is 133.48 . The molecular formula is13CH313CHCl13CO2Na . Chemical Reactions Analysis
Reduction of (S)-2-chloropropionic acid with lithium aluminium hydride affords (S)-2-chloropropanol, the simplest chiral chloro-alcohol. This alcohol undergoes cyclization upon treatment with potassium hydroxide, which causes dehydrohalogenation to give the epoxide, ®-propylene oxide (methyloxirane) .Wissenschaftliche Forschungsanwendungen
Effects on Experimental Hyperlactatemia in Dogs : Ribes et al. (1981) found that sodium 2-chloropropionate, an activator of pyruvate dehydrogenase, decreased blood lactate and pyruvate levels in dogs, suggesting potential clinical applications in the treatment of hyperlactatemia or lactic acidosis (Ribes, Valette, Valette, & Loubatières-Mariani, 1981).
Oligomerization and Polymerization in Sodium Salts of Chlorocarboxylic Acids : Epple and Kirschnick (1997) investigated the thermochemical behavior of sodium 2-chloropropionate, demonstrating its potential for creating polymers and oligomers, which is significant for chemical synthesis (Epple & Kirschnick, 1997).
Combined Administration with Insulin on Glucagon Secretion in Diabetic Rats : Zerbib et al. (1988) studied the effects of sodium 2-chloropropionate combined with insulin on glucagon secretion, revealing insights into its potential for diabetes management (Zerbib, Blayac, Ribes, & Loubatières-Mariani, 1988).
Effect on Glucagon Secretion in Rats : Another study by Ribes et al. (1985) focused on how sodium 2-chloropropionate affects glucagon secretion in diabetic rats, indicating its potential therapeutic role in diabetes (Ribes, Valette, Dalstein, & Loubatières-Mariani, 1985).
Chronic Administration in Normal and Diabetic Dogs : Ribes et al. (1982) explored the metabolic and hormonal responses to sodium 2-chloropropionate in dogs, providing further evidence of its potential clinical applications (Ribes, Valette, Valette, & Loubatières-Mariani, 1982).
Resolution of 2-Chloropropionic Acid and Ester : Zhou Liang (2006) reviewed the chiral resolution research of 2-chloropropionic acid and its esters, highlighting its importance in chemical synthesis, particularly for producing various intermediates (Zhou Liang, 2006).
Neurotoxic Effects of L-2-Chloropropionic Acid on Rat Brain : Williams et al. (2001) examined the neurotoxic effects of L-2-chloropropionic acid, a related compound, offering insights into potential neurological implications (Williams, Prior, Bachelard, Waterton, Checkley, & Lock, 2001).
Review of Isolation of Potential Dehalogenase Marine Bacteria : Malaie and Malaie (2013) discussed the environmental aspects of 2,2-dichloropropionate, a similar compound, in relation to marine bacteria capable of degrading it, emphasizing environmental and ecological aspects (Malaie & Malaie, 2013).
Efficacy, Metabolism, and Toxic Responses to Chlorate Salts in Animals : Smith et al. (2012) reviewed the applications of sodium chlorate in agriculture and its toxicological impact on animals, offering a comprehensive understanding of its broader applications and implications (Smith, Oliver, Taylor, & Anderson, 2012).
DNA Damage and DNA-Protein Cross-Linking in Rat Intestine : Ali et al. (2017) investigated the genotoxic effects of sodium chlorate on rat intestines, contributing to the understanding of its potential health risks (Ali, Ansari, Arif, & Mahmood, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHBMAQTOJHKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
598-78-7 (Parent) | |
| Record name | Propionic acid, 2-chloro-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30937693 | |
| Record name | Sodium 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-chloropropionate | |
CAS RN |
16987-02-3 | |
| Record name | Propionic acid, 2-chloro-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



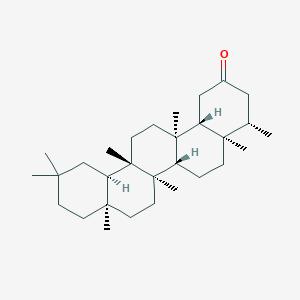
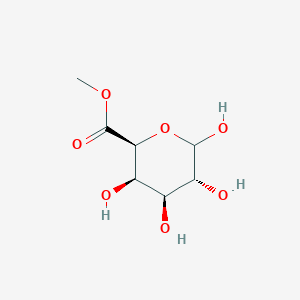
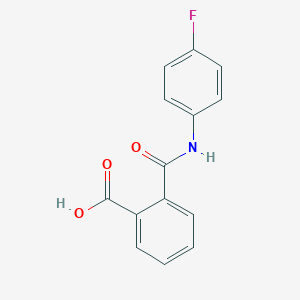
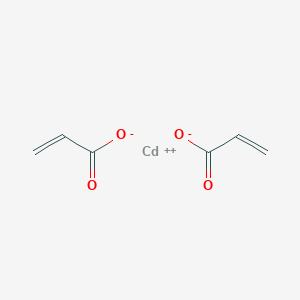
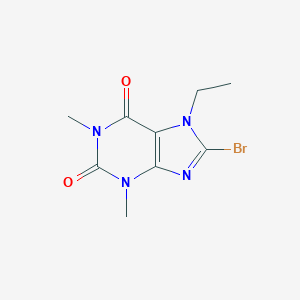
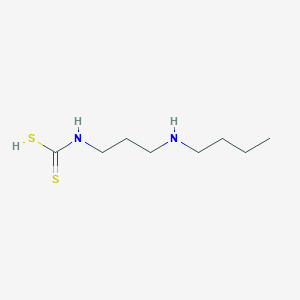
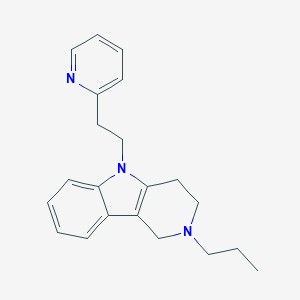
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
